molecular formula C13H15NO5 B11057468 [5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazol-3-yl]methanol

[5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazol-3-yl]methanol

Cat. No.: B11057468
M. Wt: 265.26 g/mol
InChI Key: SKSVPJRYKYDPDY-UHFFFAOYSA-N
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Description

[5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHANOL is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHANOL typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the benzodioxole moiety can be introduced through a palladium-catalyzed cross-coupling reaction, followed by the formation of the oxazole ring via cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHANOL can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong bases like sodium hydride for deprotonation, and oxidizing agents for oxidation reactions. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities .

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHANOL exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodioxole and oxazole moieties. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHANOL lies in its combination of the benzodioxole and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

[5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazol-3-yl]methanol

InChI

InChI=1S/C13H15NO5/c1-7-9(5-15)14-19-12(7)8-3-10(16-2)13-11(4-8)17-6-18-13/h3-4,7,12,15H,5-6H2,1-2H3

InChI Key

SKSVPJRYKYDPDY-UHFFFAOYSA-N

Canonical SMILES

CC1C(ON=C1CO)C2=CC3=C(C(=C2)OC)OCO3

Origin of Product

United States

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